Oxeglitazar

Content Navigation

Raw Oxeglitazar (CAS 280585-34-4) exhibits poor aqueous solubility and acicular crystal habit, causing dissolution-rate-limited absorption. For viable oral solid dosage forms, procure with intent for advanced processing.

- Hot-melt extrusion with Copovidone/HPMC achieves stable 5-fold supersaturation.

- Supercritical antisolvent co-precipitation with PVP K17 or Poloxamer 407 accelerates dissolution 3-fold.

- Dermocosmetic: 0.1% formulation enhances ceramide production and skin barrier repair.

CAS Number

Product Name

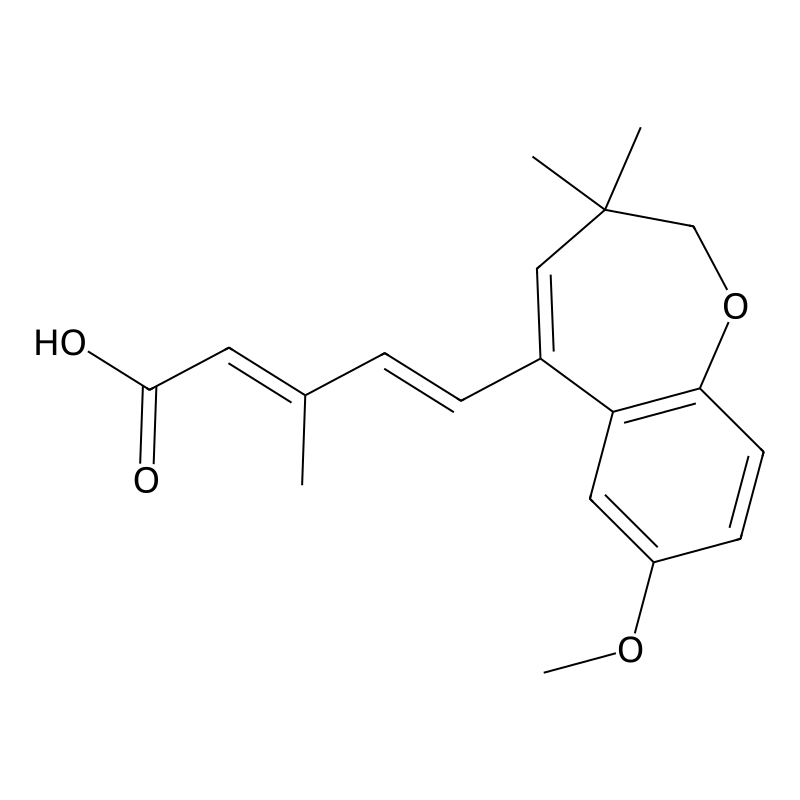

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Oxeglitazar (also known by investigational codes EMD-336340 and LM-4156) is a highly potent, dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist originally investigated for the management of type 2 diabetes and dyslipidemia. From a procurement and formulation perspective, Oxeglitazar is classified as a Biopharmaceutics Classification System (BCS) Class II active pharmaceutical ingredient (API). It is characterized by high intestinal permeability but exhibits extremely poor aqueous solubility and a needle-like (acicular) crystalline habit. These baseline physicochemical properties dictate that raw, unformulated Oxeglitazar cannot be utilized directly in standard solid oral dosage forms without severe dissolution-rate limitations. Consequently, procurement decisions surrounding this compound must be tightly coupled with advanced particle engineering and solid dispersion strategies—such as hot-melt extrusion or supercritical antisolvent processing—to unlock its full in vivo bioavailability and therapeutic potential [1].

Research Fit

Generic substitution of raw, unprocessed Oxeglitazar crystals into standard physical mixtures routinely fails during downstream manufacturing due to its severe dissolution-rate-limited absorption profile. The raw API forms aggregated acicular particles that resist wetting and dissolution in gastrointestinal fluids, leading to sub-therapeutic plasma concentrations [1]. Attempting to substitute advanced solid dispersions of Oxeglitazar with generic physical mixtures of the API and standard excipients results in immediate recrystallization and a failure to maintain the supersaturated state required for intestinal absorption. Therefore, buyers and formulators cannot rely on simple blending techniques; they must procure Oxeglitazar with the explicit intent of processing it via phase-altering technologies, such as supercritical antisolvent (SAS) coevaporation or hot-melt extrusion (HME), to ensure the required polymorphic purity and dissolution kinetics[2].

Substitution Risk

References

- [1] Kalivoda, A., Fischbach, M., & Kleinebudde, P. (2012). Application of mixtures of polymeric carriers for dissolution enhancement of oxeglitazar using hot-melt extrusion. International Journal of Pharmaceutics, 439(1-2), 145-156.

- [2] Majerik, V., et al. (2007). Supercritical antisolvent versus coevaporation: preparation and characterization of solid dispersions. Drug Development and Industrial Pharmacy, 33(9), 975-983.

Solubility Enhancement via Amphiphilic Block Copolymers

To overcome the baseline insolubility of Oxeglitazar, formulation with polyoxyethylene-polyoxypropylene block copolymers (Poloxamer 407) yields vastly superior thermodynamic solubility compared to standard polyvinylpyrrolidone (PVP K17). In a pH 7.4 phosphate buffer, a 10% w/v Poloxamer 407 medium increased Oxeglitazar solubility by 8.7-fold, whereas the equivalent PVP K17 medium achieved only a 3.9-fold increase [1].

| Evidence Dimension | Aqueous solubility increase (fold-change) |

| Target Compound Data | 8.7-fold increase (Oxeglitazar in 10% w/v Poloxamer 407) |

| Comparator Or Baseline | 3.9-fold increase (Oxeglitazar in 10% w/v PVP K17) |

| Quantified Difference | >2.2x higher solubilization capacity with Poloxamer 407 |

| Conditions | pH 7.4 phosphate buffer at 37°C |

Directs procurement and formulation teams toward amphiphilic block copolymers rather than standard PVP to maximize the thermodynamic solubility of this BCS Class II API.

Dissolution Kinetics via SAS Particle Engineering

The raw crystalline habit of Oxeglitazar severely restricts its dissolution rate. However, processing the API via supercritical antisolvent (SAS) precipitation or coevaporation with PVP K17 transforms the particle morphology. The SAS-prepared Oxeglitazar/PVP K17 solid dispersion achieves an 85.6% dissolution at 5 minutes, representing a nearly 3-fold higher dissolution rate compared to the unprocessed raw drug [1].

| Evidence Dimension | In vitro dissolution rate at 5 minutes |

| Target Compound Data | 85.6% dissolved (Oxeglitazar/PVP K17 coevaporate) |

| Comparator Or Baseline | ~28% dissolved (Raw Oxeglitazar baseline) |

| Quantified Difference | ~3-fold higher dissolution rate |

| Conditions | In vitro dissolution assay, 5 min mark |

Proves that advanced particle engineering successfully mitigates the dissolution-rate limitations of the raw API, ensuring rapid gastrointestinal release.

Supersaturation via Hot-Melt Extrusion

Maintaining supersaturation is critical for the in vivo absorption of Oxeglitazar. Pelletized extrudates produced via hot-melt extrusion (HME) using a ternary blend of Copovidone (COP) and Hypromellose (HPMC) demonstrate a super-additive stabilization effect. This formulation achieved 66% dissolution (190.8 µg/mL) at 45 minutes, representing a 5.0-fold supersaturation level over the baseline equilibrium solubility, significantly outperforming single-polymer COP extrudates [1].

| Evidence Dimension | Maximum supersaturation concentration (Cmax) |

| Target Compound Data | 5.0-fold supersaturation (190.8 µg/mL) with COP:HPMC blend |

| Comparator Or Baseline | 3.4-fold supersaturation (127.9 µg/mL) with single COP carrier |

| Quantified Difference | 1.47x higher peak supersaturation with ternary blend |

| Conditions | HME pelletized extrudates, in vitro dissolution at 45 minutes |

Validates the compatibility of Oxeglitazar with HME processing, allowing manufacturers to design stable solid oral dosage forms that resist rapid recrystallization.

Epidermal Barrier Enhancement via Topical Formulation

Beyond oral antidiabetic applications, Oxeglitazar demonstrates measurable efficacy as a topical barrier-repair agent. In a double-blind, placebo-controlled in vivo human study, topical application of a 0.1% Oxeglitazar cream induced an increase in long-chain triacylglycerols (C50–C56) and ceramides (C42–C50) in the superficial stratum corneum, leading to a significant increase in the orthorhombic organization of lipids compared to the placebo baseline [1].

| Evidence Dimension | Stratum corneum lipid organization |

| Target Compound Data | Increased orthorhombic lipid packing and trans conformers |

| Comparator Or Baseline | Placebo cream (untreated baseline) |

| Quantified Difference | Significant enhancement of hydrogen bonding and water-holding capacity |

| Conditions | 0.1% Oxeglitazar topical cream, in vivo human confocal Raman microspectroscopy |

Expands the commercial utility of Oxeglitazar into high-value dermatological and cosmetic formulations targeting skin barrier repair and hydration.

Solid Amorphous Dispersions via Hot-Melt Extrusion

Based on its proven compatibility with Copovidone and HPMC blends, Oxeglitazar is an ideal candidate for hot-melt extrusion (HME) workflows. Procurement teams sourcing APIs for continuous manufacturing lines will find that Oxeglitazar can achieve stable, 5-fold supersaturation states when properly extruded, overcoming its inherent BCS Class II limitations and ensuring high downstream bioavailability [1].

Supercritical Fluid Particle Engineering Benchmarking

For specialized formulation laboratories utilizing supercritical antisolvent (SAS) technologies, Oxeglitazar serves as an excellent model compound. Its dissolution rate can be accelerated nearly 3-fold when co-precipitated with PVP K17 or Poloxamer 407, making it highly suitable for advanced particle engineering research aimed at transforming acicular crystal habits into processable solid dispersions[2].

Topical Dermatological and Cosmetic Formulations

Given its established ability to enhance ceramide production and orthorhombic lipid organization in the human stratum corneum, Oxeglitazar is highly relevant for procurement in the dermocosmetic sector. A 0.1% formulation provides a non-steroidal, receptor-mediated pathway for barrier repair, water-holding capacity enhancement, and skin hydration [3].

Application Fit Matrix

References

- [1] Kalivoda, A., Fischbach, M., & Kleinebudde, P. (2012). Application of mixtures of polymeric carriers for dissolution enhancement of oxeglitazar using hot-melt extrusion. International Journal of Pharmaceutics, 439(1-2), 145-156.

- [2] Majerik, V., et al. (2007). Supercritical antisolvent versus coevaporation: preparation and characterization of solid dispersions. Drug Development and Industrial Pharmacy, 33(9), 975-983.

- [3] Vyumvuhore, R., et al. (2024). Topical Peroxisome Proliferator-Activated Receptor Agonist Induces Molecular Alterations Enhancing Barrier Function and Water-Holding Capacity of the Human Stratum Corneum In Vivo. Cosmetics, 11(2), 44.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

Wikipedia

2: Badens E, Majerik V, Horváth G, Szokonya L, Bosc N, Teillaud E, Charbit G. Comparison of solid dispersions produced by supercritical antisolvent and spray-freezing technologies. Int J Pharm. 2009 Jul 30;377(1-2):25-34. doi: 10.1016/j.ijpharm.2009.04.047. PubMed PMID: 19442711.

3: Majerik V, Horváth G, Szokonya L, Charbit G, Badens E, Bosc N, Teillaud E. Supercritical antisolvent versus coevaporation: preparation and characterization of solid dispersions. Drug Dev Ind Pharm. 2007 Sep;33(9):975-83. PubMed PMID: 17891584.

Explore Compound Types